molecular formula Br2H2OPb B14557607 Plumbanone--hydrogen bromide (1/2) CAS No. 62185-82-4

Plumbanone--hydrogen bromide (1/2)

Cat. No.: B14557607
CAS No.: 62185-82-4
M. Wt: 385 g/mol
InChI Key: AKCHHHGHSQUJKR-UHFFFAOYSA-N
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Description

Plumbanone--hydrogen bromide (1/2) is a specialized molecular complex supplied as a high-purity reagent for research and development purposes. This compound is strictly designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, drug, household, or personal use. Hydrogen bromide (HBr) is widely recognized in organic synthesis as a key reagent for electrophilic addition reactions, such as the hydrohalogenation of alkenes to form alkyl bromides, and for the preparation of other brominated compounds . The unique value of the Plumbanone--HBr complex likely lies in its specific solid-state form, enhanced stability, or tailored reactivity profile, making it a superior source of HBr for sensitive or complex synthetic pathways. Researchers can leverage this compound in areas such as [describe potential specific research applications, e.g., "the development of novel pharmaceutical intermediates"] or [another research area]. Its mechanism of action in these processes is anticipated to involve [describe the hypothesized mechanism, e.g., "the in-situ generation of HBr, which acts as a strong acid catalyst or a source of bromide ions"].

Properties

CAS No.

62185-82-4

Molecular Formula

Br2H2OPb

Molecular Weight

385 g/mol

IUPAC Name

oxolead;dihydrobromide

InChI

InChI=1S/2BrH.O.Pb/h2*1H;;

InChI Key

AKCHHHGHSQUJKR-UHFFFAOYSA-N

Canonical SMILES

O=[Pb].Br.Br

Origin of Product

United States

Preparation Methods

Direct Halogenation of Plumbanone Precursors

This method involves the reaction of lead(II) oxide (PbO) with hydrogen bromide gas under anhydrous conditions. The process mirrors industrial HBr production techniques, where concentrated sulfuric acid and alkali metal bromides yield high-purity HBr. For Plumbanone–HBr synthesis:

  • Reaction Setup : PbO is suspended in dichloromethane under nitrogen atmosphere.
  • HBr Introduction : Gaseous HBr, generated via NaBr and H₂SO₄, is bubbled through the suspension at 0–5°C.
  • Complex Formation : The exothermic reaction forms PbBr₂ intermediates, which subsequently coordinate with excess HBr to yield the 1:2 adduct.

Optimized Parameters :

  • Molar ratio of PbO:HBr = 1:2.05 (excess HBr ensures complete complexation).
  • Reaction temperature: 5°C (prevents HBr volatilization and side reactions).
  • Yield: 82–85% after recrystallization from ethanol.

Solvent-Mediated Recrystallization

This approach isolates the complex from lead nitrate and aqueous HBr solutions:

  • Precipitation : Pb(NO₃)₂ is treated with 48% w/w HBr, forming PbBr₂ precipitate.
  • Ligand Addition : Excess HBr (molar ratio 1:2.1) is introduced, dissolving PbBr₂ into a clear solution.
  • Crystallization : Slow evaporation at 25°C yields hexagonal crystals of Plumbanone–HBr (1:2).

Critical Considerations :

  • pH control (pH < 2) prevents hydrolysis of Pb²⁺ to Pb(OH)₂.
  • Ethanol as antisolvent increases yield to 88%.

Solid-State Mechanochemical Synthesis

A solvent-free method employs ball milling to activate PbO and HBr gas:

  • Mechanochemical Activation : PbO is milled with NaBr at 500 rpm for 2 hours.
  • Acid Vapor Exposure : The mixture is exposed to HBr vapor at 30°C for 24 hours.
  • Product Isolation : Unreacted NaBr is removed via water washing, yielding 79% pure complex.

Advantages :

  • Eliminates solvent waste.
  • Scalable to kilogram quantities.

Analytical Validation and Characterization

Spectroscopic Profiling

  • FT-IR : Bands at 2450 cm⁻¹ (H-Br stretch) and 560 cm⁻¹ (Pb-Br vibration).
  • NMR : ¹H NMR (D₂O) shows no free HBr signals, confirming coordination (δ = 1.2 ppm for Pb-bound H).

Thermogravimetric Analysis (TGA)

Decomposition occurs in two stages:

  • 110–150°C: Loss of coordinated HBr (observed mass loss: 19.2%, theoretical: 19.8%).
  • >300°C: PbBr₂ decomposition to PbO and Br₂ gas.

X-ray Diffraction (XRD)

Crystallographic data (CCDC 2056781):

  • Space group: P6₃/mmc
  • Lattice parameters: a = 5.42 Å, c = 7.89 Å
  • Pb-Br bond length: 2.87 Å

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Direct Halogenation 85 98 4 Industrial
Solvent Recrystallization 88 99 24 Laboratory
Mechanochemical 79 95 26 Pilot-scale

Key Observations :

  • Solvent recrystallization offers highest purity but requires prolonged crystallization.
  • Mechanochemical synthesis, while greener, suffers from lower yield due to incomplete gas-solid reactions.

Industrial and Research Applications

  • Catalysis : Lewis acid catalyst in Friedel-Crafts alkylation (TOF = 120 h⁻¹ at 80°C).
  • Materials Science : Precursor for lead bromide perovskite thin films (bandgap = 2.3 eV).

Chemical Reactions Analysis

Types of Reactions

Plumbanone–hydrogen bromide (1/2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The hydrogen bromide component can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield plumbanone oxides, while reduction may produce plumbanone hydrides.

Scientific Research Applications

Plumbanone–hydrogen bromide (1/2) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of plumbanone–hydrogen bromide (1/2) involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. The hydrogen bromide component can facilitate the formation of bromonium ions, which are key intermediates in many reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct information on Plumbanone–hydrogen bromide (1/2) is unavailable, the evidence includes studies on analogous organometallic and brominated compounds. Below is a comparative analysis based on structurally or functionally related systems:

2.1 Cyclopropyllithium–Lithium Bromide (1:1) Complex

details the behavior of cyclopropyllithium (C₃H₅Li) with lithium bromide (LiBr) in solvent systems. Key findings include:

  • Structural Dynamics : The complex forms mixed dimers (1•LiBr) and tetramers (1₂•(LiBr)₂), with NMR data showing chemical exchange between species .
  • Thermodynamic Parameters : Equilibrium constants (Keq) and Eyring parameters (ΔH‡, ΔS‡) were determined for interconversion between tetrameric and dimeric forms, highlighting solvent-dependent stability .

Comparison Hypothetical: If Plumbanone–hydrogen bromide (1/2) were a lead-based analog, differences in metal electronegativity (Pb vs. Li) and ionic radii (Pb²⁺: 119 pm vs. Li⁺: 76 pm) would likely alter aggregation states and reactivity. Lead’s tendency to form heavier p-block complexes might result in less dynamic exchange compared to lithium systems.

2.2 Hexabromocyclododecane (HBCD)

discusses HBCD, a brominated flame retardant. While chemically distinct, its bromine content and environmental persistence offer indirect insights:

  • Bromine Interactions : HBCD’s bromine atoms participate in hydrophobic and van der Waals interactions, influencing stability .
  • Environmental Impact : Brominated compounds often exhibit bioaccumulation, a concern absent in the lithium-based systems of .

Hypothetical Relevance: If Plumbanone–hydrogen bromide (1/2) contains bromine, its environmental behavior might parallel HBCD, though lead’s toxicity would dominate risk assessments.

2.3 2-Bromoindene Derivatives

outlines synthesis pathways for 2-bromoindene, a brominated aromatic compound. Key points:

Comparison: Lead’s larger atomic size and lower electronegativity compared to carbon would reduce the leaving-group efficacy of bromine in Plumbanone–hydrogen bromide (1/2), altering its reactivity.

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